REACTION_CXSMILES
|
[C:1]([C:5]1[N:6]=[CH:7][C:8]2[C:13]([C:14]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2)([CH3:4])([CH3:3])[CH3:2].[H][H]>[Pt]=O.C(O)(=O)C>[C:1]([CH:5]1[CH:14]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][NH:6]1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
3-tert. butyl-4-phenyl isoquinoline
|
Quantity
|
0.11 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1N=CC2=CC=CC=C2C1C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 28.5 g
|
Type
|
CUSTOM
|
Details
|
is hydrogenated at room temperature
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the acetic acid is evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ether
|
Type
|
WASH
|
Details
|
washed with 50% sodium hydroxide, water and saturated sodium fluoride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1NCC2=CC=CC=C2C1C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |